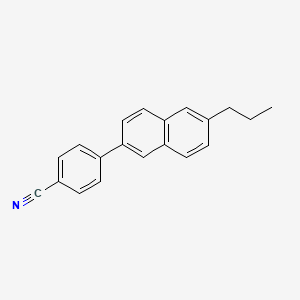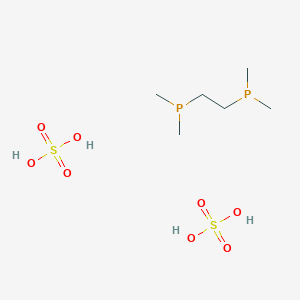
1,2-Bis(dimethylphosphino)ethane bisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(dimethylphosphino)ethane bisulfate is a chemical compound that serves as a diphosphine ligand in coordination chemistry. It is a colorless, air-sensitive liquid that is soluble in organic solvents. The compound is known for its strong basicity and compact structure, making it a valuable ligand in various chemical reactions .
Vorbereitungsmethoden
1,2-Bis(dimethylphosphino)ethane bisulfate can be synthesized through several methods:
Reaction with Methylmagnesium Iodide: This method involves the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane[ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]
Alkylation of Sodium Dimethylphosphide: Another method involves the alkylation of sodium dimethylphosphide.
Analyse Chemischer Reaktionen
1,2-Bis(dimethylphosphino)ethane bisulfate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, forming complexes with metals such as zirconium and nickel.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Metal halides, Grignard reagents.
Major products formed from these reactions include phosphine oxides, secondary phosphines, and metal complexes .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(dimethylphosphino)ethane bisulfate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Biology: The compound is used in the study of enzyme mimics and metalloproteins.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 1,2-Bis(dimethylphosphino)ethane bisulfate exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets and pathways involved include metal centers in enzymes and catalytic systems .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(dimethylphosphino)ethane bisulfate can be compared with other similar compounds:
1,2-Bis(dicyclohexylphosphino)ethane: A bulkier analogue that is also a solid.
1,2-Bis(dimethylphosphino)benzene: A more rigid analogue.
Tetramethylethylenediamine: The diamine analogue of this compound.
The uniqueness of this compound lies in its strong basicity and compact structure, making it a valuable ligand in various chemical reactions.
Eigenschaften
CAS-Nummer |
86539-47-1 |
|---|---|
Molekularformel |
C6H20O8P2S2 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
2-dimethylphosphanylethyl(dimethyl)phosphane;sulfuric acid |
InChI |
InChI=1S/C6H16P2.2H2O4S/c1-7(2)5-6-8(3)4;2*1-5(2,3)4/h5-6H2,1-4H3;2*(H2,1,2,3,4) |
InChI-Schlüssel |
RZMBZHGCSCYSPA-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)CCP(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)

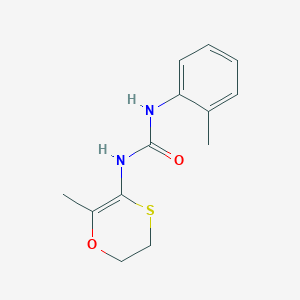
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)

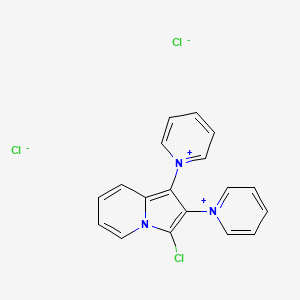
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
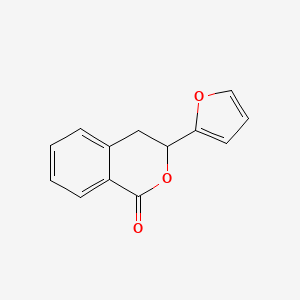
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)
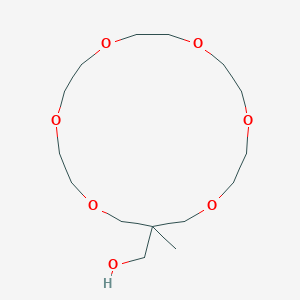

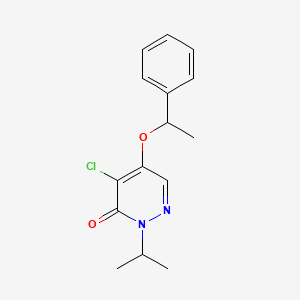
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
